molecular formula C10H7BrN2 B3053465 4-(4-Bromophenyl)pyrimidine CAS No. 53975-33-0

4-(4-Bromophenyl)pyrimidine

Cat. No.: B3053465
CAS No.: 53975-33-0
M. Wt: 235.08 g/mol
InChI Key: GIUKKDJHYWHLPU-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)pyrimidine is a heterocyclic aromatic organic compound that contains a pyrimidine ring substituted with a bromophenyl group at the 4-position. Pyrimidine is a six-membered ring with two nitrogen atoms at positions 1 and 3. The bromophenyl group adds unique chemical properties to the pyrimidine ring, making it a valuable compound in various scientific research and industrial applications.

Scientific Research Applications

4-(4-Bromophenyl)pyrimidine has a wide range of applications in scientific research:

Future Directions

: Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 46. Link

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Bromophenyl)pyrimidine can be synthesized through several methods. One common approach involves the base-promoted condensation of 1,3-di(4-bromophenyl)propen-3-one with 4-bromobenzamidine benzensulfonate. This reaction sequence uses two moles of the α,β-unsaturated ketone, one mole becomes incorporated in the pyrimidine ring, and the other is employed as the oxidizing agent for the intermediate dihydropyrimidine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrimidines with different functional groups.

    Coupling Products: Novel pyrimidine analogs with extended aromatic systems.

    Oxidation and Reduction Products: Modified pyrimidine derivatives with altered oxidation states.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that it can bind to specific protein targets, influencing their function and activity .

Comparison with Similar Compounds

4-(4-Bromophenyl)pyrimidine can be compared with other similar compounds, such as:

    4-(4-Chlorophenyl)pyrimidine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical reactivity and biological activity.

    4-(4-Methylphenyl)pyrimidine: Contains a methyl group instead of bromine, resulting in different physical and chemical properties.

    4-(4-Fluorophenyl)pyrimidine: Fluorine substitution affects the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(4-bromophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-9-3-1-8(2-4-9)10-5-6-12-7-13-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUKKDJHYWHLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363922
Record name 4-(4-bromophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53975-33-0
Record name 4-(4-bromophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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